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Cat. No.: B12394655 Get Quote

Executive Summary: Carbovir triphosphate (CBV-TP) is the pharmacologically active

metabolite of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) integral to the

management of HIV-1 infection. As a prodrug, Abacavir's efficacy is entirely reliant on its

intracellular conversion to CBV-TP, which acts as a chain terminator for viral DNA synthesis.

This technical guide provides a comprehensive exploration of the discovery and development

history of Carbovir, its intricate mechanism of action, stereoselective intracellular metabolism,

and the chemical synthesis of the parent compound and its active triphosphate form. Detailed

experimental protocols for key assays and a compilation of quantitative preclinical and clinical

data are presented to serve as a valuable resource for researchers, scientists, and drug

development professionals.

Discovery and Development
Carbovir, a carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine analog, was first identified as a

potent and selective inhibitor of HIV replication through a large-scale screening of carbocyclic

nucleosides.[1][2] The initial discovery was made by Dr. Robert Vince, a professor of medicinal

chemistry at the University of Minnesota.[1] Carbovir demonstrated the ability to inhibit HIV

infectivity and replication in T-cells at concentrations 200 to 400-fold below those that were

toxic to the host cells.[2][3]

The promising preclinical profile of Carbovir led to its further development. The (-)-enantiomer

of Carbovir was identified as the biologically active form.[4][5] Subsequently, Abacavir

(Ziagen®) was developed as a prodrug of Carbovir and received FDA approval in December
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1998 for the treatment of HIV/AIDS.[1][6] Today, Abacavir is a key component of several

combination antiretroviral therapies.[1]

Mechanism of Action
Carbovir triphosphate functions as a competitive inhibitor of HIV-1 reverse transcriptase (RT),

the viral enzyme responsible for converting the single-stranded viral RNA genome into double-

stranded proviral DNA.[7] CBV-TP, being a guanosine analogue, competes with the natural

substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA

strand.[6][8]

Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of

CBV-TP prevents the formation of the next phosphodiester bond, leading to the termination of

DNA chain elongation.[1][8] This premature termination of the growing viral DNA chain

effectively halts the HIV replication cycle.[7]
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Mechanism of HIV-1 Reverse Transcriptase Inhibition by Carbovir Triphosphate.

Intracellular Metabolism and Stereoselectivity
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Carbovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form.

[9] This is a three-step process mediated by host cellular enzymes.[7][9]

Carbovir to Carbovir Monophosphate (CBV-MP): The initial and rate-limiting step is the

phosphorylation of Carbovir to its monophosphate form, catalyzed by a cytosolic 5'-

nucleotidase.[9][10]

Carbovir Monophosphate to Carbovir Diphosphate (CBV-DP): CBV-MP is then

phosphorylated to the diphosphate form by GMP kinase.[10]

Carbovir Diphosphate to Carbovir Triphosphate (CBV-TP): The final phosphorylation step

is carried out by nucleoside diphosphate kinase, yielding the active CBV-TP.[10]

A critical aspect of Carbovir's metabolism is its stereoselectivity. The antiviral activity resides

almost exclusively in the (-)-enantiomer.[4][9] This is due to the differential phosphorylation by

cellular enzymes. 5'-nucleotidase preferentially phosphorylates the (-)-enantiomer, while the

(+)-enantiomer is a poor substrate.[10][11] Furthermore, GMP kinase is significantly more

efficient at phosphorylating (-)-CBV-MP compared to the (+)-enantiomer.[10]
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Intracellular Phosphorylation Pathway of Carbovir.

Chemical Synthesis
The synthesis of Carbovir often starts from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-

one.[12] A facile method involves the synthesis of a carbocyclic analog of 2',3'-didehydro-2',3'-

dideoxy-2-amino-6-chloropurine, from which Carbovir can be prepared in a one-step reaction.

[12] Asymmetric total synthesis has also been achieved, highlighting the importance of

stereocontrol in producing the biologically active enantiomer.[13][14]

The phosphorylation of Carbovir to its triphosphate form can be achieved through chemical

synthesis. A common method involves the initial monophosphorylation of Carbovir using a

phosphorylating agent like phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent.[11]

Subsequent conversion of the monophosphate to the triphosphate can be accomplished using

methods like the Ludwig-Eckstein synthesis, which proceeds via a cyclotriphosphite

intermediate.[11]

Preclinical Data
The preclinical evaluation of Carbovir and its enantiomers has provided extensive quantitative

data on its antiviral activity, cytotoxicity, and enzyme inhibition.

Table 1: In Vitro Anti-HIV Activity of Carbovir Enantiomers[5]

Compound Cell Line EC₅₀ (µM) Virus Strain Assay Method

(-)-Carbovir MT-4 0.04 HIV-1 (IIIB) MTT

(-)-Carbovir JM 0.1 HIV-1 (IIIB) MTT

(-)-Carbovir C8166 0.36 HIV-1 (IIIB)
Syncytium

Inhibition

(+)-Carbovir MT-4 >100 HIV-1 (IIIB) MTT

Table 2: Cytotoxicity of Carbovir Enantiomers[5]
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Compound Cell Line CC₅₀ (µM) Assay Method

(-)-Carbovir MT-4 100 MTT

(-)-Carbovir JM 100 MTT

(-)-Carbovir C8166 >100 MTT

(+)-Carbovir MT-4 >100 MTT

Table 3: Inhibition of DNA Polymerases by (+)-Carbovir Triphosphate[8]

DNA Polymerase Natural Substrate Kᵢ Value (µM)

HIV-1 Reverse Transcriptase dGTP 0.04 ± 0.01

Human DNA Polymerase α dGTP 18 ± 2

Human DNA Polymerase β dGTP >100

Human DNA Polymerase γ dGTP 2.5 ± 0.5

Table 4: Therapeutic Index of (-)-Carbovir[5]

Cell Line Therapeutic Index (CC₅₀/EC₅₀)

MT-4 >2500

JM >1000

Clinical Pharmacokinetics
Clinical studies have characterized the pharmacokinetics of Abacavir and the intracellular

concentrations of its active metabolite, Carbovir triphosphate.

Table 5: Pharmacokinetic Parameters of Abacavir and Intracellular Carbovir Triphosphate[15]
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Parameter
Abacavir (600
mg QD)

Abacavir (300
mg BID)

Intracellular
CBV-TP (from
600 mg QD
Abacavir)

Intracellular
CBV-TP (from
300 mg BID
Abacavir)

AUC₀₋₂₄

(ng·h/mL or

fmol·h/10⁶ cells)

11,486 11,486 5,544 4,200

Cₘₐₓ (ng/mL or

fmol/10⁶ cells)
3,858 1,846 616 310

Cₜₐᵤ (ng/mL or

fmol/10⁶ cells)
48 179 104 88

t₁/₂ (h) 1.54 1.54 ~14.1 ~14.1

Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
(Colorimetric ELISA-based)
This protocol describes a non-radioactive method to quantify the inhibitory activity of a

compound against HIV-1 RT.[16][17]

Materials:

Recombinant HIV-1 Reverse Transcriptase

Streptavidin-coated 96-well microplate

Template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅)

Reaction buffer

dNTP mix (containing DIG-dUTP and biotin-dUTP)

Test compound (e.g., Carbovir triphosphate)
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Positive control (e.g., Nevirapine)

Lysis buffer

Wash buffer

Anti-digoxigenin-POD (peroxidase) conjugate

Peroxidase substrate (e.g., ABTS)

Stop solution

Procedure:

Reagent Preparation: Prepare serial dilutions of the test compound and positive control.

Prepare the reaction mixture containing the template/primer and dNTPs.

Assay Setup:

Negative Control: Add reaction mix and lysis buffer (no enzyme).

Positive Control: Add reaction mix and diluted HIV-1 RT.

Test Wells: Add reaction mix, diluted HIV-1 RT, and various concentrations of the test

compound.

Reverse Transcription Reaction: Initiate the reaction by adding the recombinant HIV-1 RT to

all wells except the negative control. Incubate the plate at 37°C for 1-2 hours.

Capture of DNA Product: Transfer the reaction mixtures to the streptavidin-coated

microplate. Incubate to allow the biotin-labeled DNA to bind to the streptavidin.

Washing: Wash the plate multiple times with wash buffer.

Detection:

Add the Anti-DIG-POD conjugate to each well and incubate.

Wash the plate again to remove unbound conjugate.
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Add the peroxidase substrate and incubate in the dark.

Stop the reaction with the stop solution.

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the

percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which serves

as a measure of cell viability.[5][18]

Materials:

Human cell line (e.g., MT-4, CEM)

96-well plates

Test compound

MTT solution (5 mg/mL in PBS)

DMSO

Procedure:

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for

a further 72 hours.

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm.
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Data Analysis: Calculate the percentage of cell viability compared to untreated control cells

and determine the 50% cytotoxic concentration (CC₅₀).

Antiviral Activity Assay (Syncytium Inhibition)
This assay quantifies the ability of a compound to inhibit HIV-induced cell fusion (syncytium

formation).[18]

Materials:

Persistently HIV-1 infected cells (e.g., H9/HTLV-IIIB)

Uninfected CD4+ target cells (e.g., JM or C8166)

96-well plates

Test compound

Procedure:

Cell Co-culture: Initiate a co-culture of infected and uninfected cells in a 96-well plate.

Compound Addition: Add serial dilutions of the test compound to the co-culture.

Incubation: Incubate the plates at 37°C for 24-48 hours.

Syncytia Counting: Count the number of giant cells (syncytia) in each well using an inverted

microscope.

Data Analysis: Calculate the EC₅₀ as the drug concentration that inhibits syncytium formation

by 50% compared to the virus control wells.
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Antiviral Activity Assay Cytotoxicity Assay
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Measure antiviral effect
(e.g., syncytium inhibition, p24 antigen)

Calculate EC50

Calculate Therapeutic Index (TI)
TI = CC50 / EC50

Seed uninfected cells

Add serial dilutions of test compound

Incubate

Measure cell viability
(e.g., MTT assay)

Calculate CC50
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Generalized Workflow for In Vitro Antiviral Screening.

Conclusion
Carbovir triphosphate stands as a testament to the success of rational drug design in the field

of antiviral therapy. Its journey from initial discovery to a cornerstone of HIV treatment highlights

the critical importance of understanding its mechanism of action, intracellular metabolism, and

stereochemistry. The detailed data and protocols presented in this guide offer a comprehensive

resource for the scientific community, fostering further research and development in the

ongoing effort to combat HIV and other viral diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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